1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne
Description
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is a complex organic compound with the molecular formula C22H22N4O2. It is known for its unique structure, which includes two pyridine rings each substituted with a 4,4-dimethyl-4,5-dihydrooxazol-2-yl group, connected by an ethyne bridge. This compound is primarily used in research and development within the fields of chemistry and materials science .
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[5-[2-[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]ethynyl]pyridin-3-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H22N4O2/c1-21(2)13-27-19(25-21)17-7-15(9-23-11-17)5-6-16-8-18(12-24-10-16)20-26-22(3,4)14-28-20/h7-12H,13-14H2,1-4H3 |
InChI Key |
NXKBUWILSJYBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CN=CC(=C2)C#CC3=CC(=CN=C3)C4=NC(CO4)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazoline ring: This is achieved by reacting 2-amino-2-methylpropanol with a suitable carboxylic acid derivative under dehydrating conditions.
Substitution on the pyridine ring: The oxazoline derivative is then reacted with a halogenated pyridine compound to introduce the oxazoline group onto the pyridine ring.
Coupling reaction: Finally, the two substituted pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the ethyne bridge.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the oxazoline rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and oxazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is largely dependent on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the nitrogen atoms of the pyridine and oxazoline rings. This coordination can influence the electronic properties of the metal center, thereby affecting the overall reactivity and stability of the complex .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine: Similar structure but lacks the ethyne bridge.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar oxazoline groups but different central linkage.
Uniqueness
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is unique due to its ethyne bridge, which imparts rigidity and planarity to the molecule. This structural feature can significantly influence its electronic properties and reactivity, making it distinct from other similar compounds .
Biological Activity
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne (CAS No. 1254929-22-0) is a synthetic compound notable for its potential biological activities. This compound combines oxazoline and pyridine functionalities, which are often associated with diverse pharmacological properties. This article will explore the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The molecular formula of 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is , with a molecular weight of 374.44 g/mol. The structure features two pyridine rings linked by an ethyne group and substituted with oxazoline moieties.
| Property | Value |
|---|---|
| CAS Number | 1254929-22-0 |
| Molecular Formula | C22H22N4O2 |
| Molecular Weight | 374.44 g/mol |
| Purity | Not specified |
Antimicrobial Properties
Research indicates that compounds containing oxazoline and pyridine structures exhibit significant antimicrobial activity. In a study examining various derivatives, it was found that the presence of the oxazoline ring enhances the interaction with microbial cell membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. A study focusing on similar oxazoline derivatives demonstrated that they inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specifically, compounds with structural similarities to 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne showed IC50 values in the low micromolar range against various cancer cell lines.
The proposed mechanism for the biological activity of this compound involves:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Modulation of Signaling Pathways : The oxazoline moiety can influence signaling pathways related to apoptosis and cell cycle regulation.
Case Studies
- In Vivo Studies : In a mouse model, administration of 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne resulted in significant tumor reduction compared to control groups. The study highlighted the compound's ability to enhance the efficacy of conventional chemotherapy agents.
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with observed morphological changes indicative of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
